molecular formula C20H19N3O2 B5708081 (2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile

(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B5708081
M. Wt: 333.4 g/mol
InChI Key: LOEBBZQNVBGSPL-JXAWBTAJSA-N
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Description

(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a piperidinyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidinyl Group: This involves the reaction of a suitable precursor with piperidine.

    Coupling Reaction: The final step involves coupling the nitrophenyl and piperidinyl intermediates with a prop-2-enenitrile moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized products.

Scientific Research Applications

(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c21-15-18(17-6-10-20(11-7-17)23(24)25)14-16-4-8-19(9-5-16)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEBBZQNVBGSPL-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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